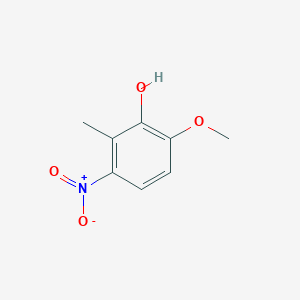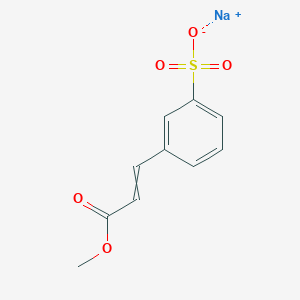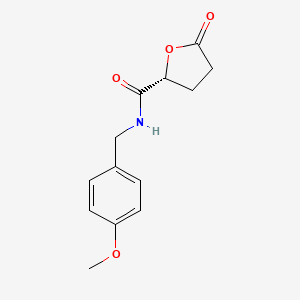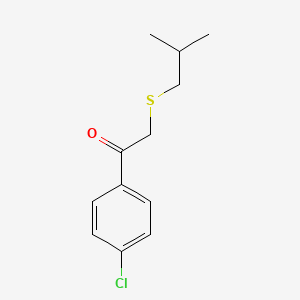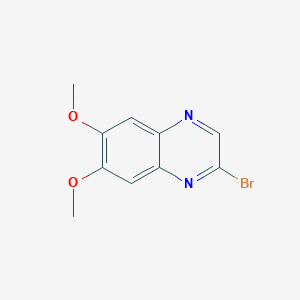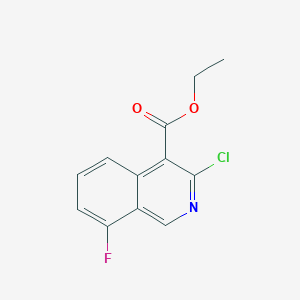
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals and materials science due to their unique biological activities and physical properties . The addition of fluorine atoms to the isoquinoline structure often enhances these properties, making fluorinated isoquinolines particularly valuable in various applications .
Vorbereitungsmethoden
One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . This can be achieved through various synthetic routes, including the Bischler–Napieralski reaction and the Halex reaction . Industrial production methods often involve the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with specific enzymes or receptors . This can lead to the inhibition of certain biological pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate can be compared with other fluorinated isoquinolines and related compounds:
8-fluoro-3,4-dihydroisoquinoline: Another fluorinated isoquinoline with similar properties.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: A related compound with a different halogen substitution pattern.
Fluoroquinolones: A class of compounds with a similar fluorinated structure, widely used as antibiotics.
The unique combination of chlorine and fluorine atoms in this compound gives it distinct properties that can be advantageous in specific applications .
Eigenschaften
Molekularformel |
C12H9ClFNO2 |
|---|---|
Molekulargewicht |
253.65 g/mol |
IUPAC-Name |
ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-7-4-3-5-9(14)8(7)6-15-11(10)13/h3-6H,2H2,1H3 |
InChI-Schlüssel |
WBGSMHXUJYYKPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CC=C(C2=CN=C1Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13646123.png)
![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)
